5-isocyanato-1-methyl-1H-pyrazole
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Overview
Description
5-Isocyanato-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-isocyanato-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as catalytic processes and high-throughput screening to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Isocyanato-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Transition metal catalysts (e.g., palladium, copper)
Solvents: Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile)
Major Products:
Ureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Heterocycles: Formed through cycloaddition reactions
Scientific Research Applications
5-Isocyanato-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-isocyanato-1-methyl-1H-pyrazole involves its interaction with nucleophilic sites on target molecules. The isocyanate group is highly reactive and can form covalent bonds with amino and hydroxyl groups, leading to the formation of stable adducts. This reactivity underlies its potential use in enzyme inhibition and other biological applications .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
5-Amino-1-methyl-1H-pyrazole: Contains an amino group instead of an isocyanate group, leading to different reactivity and applications.
5-Iodo-1-methyl-1H-pyrazole:
Uniqueness: 5-Isocyanato-1-methyl-1H-pyrazole is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable compound in the development of new materials and bioactive molecules .
Properties
IUPAC Name |
5-isocyanato-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-8-5(6-4-9)2-3-7-8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRAVZNPLJFUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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